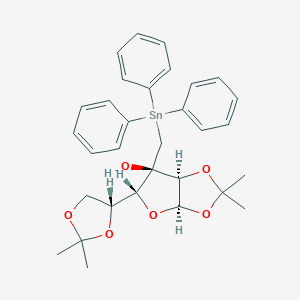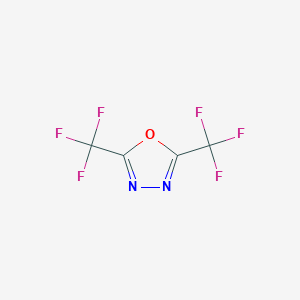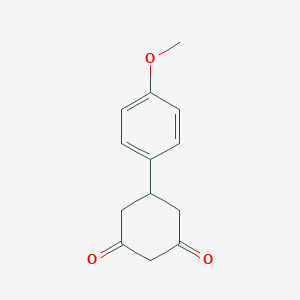
Ph3SnCh2 Carbohydrate
Descripción general
Descripción
The compound “Ph3SnCh2 Carbohydrate” is a unique organotin compound that combines the properties of triphenyltin (Ph3Sn) with a carbohydrate moiety. Organotin compounds are known for their diverse applications in various fields, including agriculture, medicine, and materials science. The incorporation of a carbohydrate moiety into the organotin structure can enhance its biological activity and specificity, making it a compound of interest for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ph3SnCh2 Carbohydrate typically involves the reaction of triphenyltin chloride (Ph3SnCl) with a carbohydrate derivative. One common method is the reaction of Ph3SnCl with a carbohydrate that has a reactive functional group, such as an aldehyde or ketone. The reaction is usually carried out in an organic solvent, such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, and may include additional steps such as solvent recovery and waste management to ensure environmental compliance.
Análisis De Reacciones Químicas
Types of Reactions
Ph3SnCh2 Carbohydrate can undergo various chemical reactions, including:
Oxidation: The organotin moiety can be oxidized to form tin oxides.
Reduction: The carbohydrate moiety can be reduced to form sugar alcohols.
Substitution: The triphenyltin group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as halogenating agents (e.g., bromine or chlorine) or alkylating agents (e.g., alkyl halides) are commonly used.
Major Products Formed
Oxidation: Tin oxides and oxidized carbohydrate derivatives.
Reduction: Sugar alcohols and reduced organotin compounds.
Substitution: Substituted organotin compounds with various functional groups.
Aplicaciones Científicas De Investigación
Ph3SnCh2 Carbohydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of Ph3SnCh2 Carbohydrate involves its interaction with biological molecules and cellular structures. The organotin moiety can bind to proteins and enzymes, altering their function and activity. The carbohydrate moiety can enhance the compound’s specificity and targeting ability, allowing it to interact with specific cellular receptors and pathways. This dual functionality makes this compound a versatile compound for various applications.
Comparación Con Compuestos Similares
Similar Compounds
Ph3Sn Carbohydrate: Similar to Ph3SnCh2 Carbohydrate but with a different linkage between the organotin and carbohydrate moieties.
Ph3SnOH: An organotin compound with a hydroxyl group instead of a carbohydrate moiety.
Ph3SnCl: The precursor to this compound, used in its synthesis.
Uniqueness
This compound is unique due to its combination of organotin and carbohydrate properties. This combination enhances its biological activity and specificity, making it more effective in certain applications compared to other organotin compounds. The presence of the carbohydrate moiety also allows for greater versatility in chemical modifications and functionalization.
Propiedades
IUPAC Name |
(3aR,5R,6R,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6-(triphenylstannylmethyl)-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21O6.3C6H5.Sn/c1-11(2)15-6-7(17-11)8-13(5,14)9-10(16-8)19-12(3,4)18-9;3*1-2-4-6-5-3-1;/h7-10,14H,5-6H2,1-4H3;3*1-5H;/t7-,8-,9+,10-,13-;;;;/m1..../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJWTYLBCPBESIW-GGBJYFKRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)(C[Sn](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H](O1)[C@@H]2[C@@]([C@@H]3[C@H](O2)OC(O3)(C)C)(C[Sn](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H36O6Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
623.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126193-17-7 | |
| Record name | 3-C-((Triphenylstannyl)methyl)-1,2-5,6-di-O-isopropylidene-D-allofuranose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126193177 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[(4-nitrophenyl)azo]-](/img/structure/B157313.png)










